molecular formula C17H13F2NO4 B11161484 5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11161484
M. Wt: 333.29 g/mol
InChI Key: QBRLRDVLFGTHPI-UHFFFAOYSA-N
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Description

5-FLUORO-3-[2-(4-FLUORO-2-METHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes fluorine and methoxy groups attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-3-[2-(4-FLUORO-2-METHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its fluorine atoms can serve as markers in various assays.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its structure may be modified to enhance its activity against specific targets.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-FLUORO-3-[2-(4-FLUORO-2-METHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The presence of fluorine atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-FLUORO-3-[2-(4-FLUORO-2-METHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13F2NO4

Molecular Weight

333.29 g/mol

IUPAC Name

5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C17H13F2NO4/c1-24-15-7-10(19)2-4-11(15)14(21)8-17(23)12-6-9(18)3-5-13(12)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

QBRLRDVLFGTHPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O

Origin of Product

United States

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